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molecular formula C11H18F2N2O2 B6325030 t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1823273-12-6

t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No. B6325030
M. Wt: 248.27 g/mol
InChI Key: WDPRNRPYIYPRAN-UHFFFAOYSA-N
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Patent
US08609647B2

Procedure details

To a solution of an optically-active compound of 3,3-difluoro-1,6-diazaspiro[3,4]octane-1,6-dicarboxylic acid 1-benzyl ester 6-tert-butyl ester (397 mg) in methanol/tetrahydrofuran (3.2 ml/3.2 ml) was added 10% palladium carbon (79 mg), and the mixture was hydrogenated at room temperature under ordinary pressure for 14 hours. The mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=4/1 to 2/1). The fractions which could not be separated and isolated were concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=2/1 to 1/1) again. The purified fractions were combined and concentrated under reduced pressure to give the titled compound (211 mg).
Name
methanol tetrahydrofuran
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
79 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:27][CH2:26][C:10]2([N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][C:11]2([F:25])[F:24])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.O1CCCC1.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:27][CH2:26][C:10]2([NH:13][CH2:12][C:11]2([F:24])[F:25])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
397 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(CN2C(=O)OCC2=CC=CC=C2)(F)F)CC1
Name
methanol tetrahydrofuran
Quantity
3.2 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
palladium carbon
Quantity
79 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=4/1 to 2/1)
CUSTOM
Type
CUSTOM
Details
The fractions which could not be separated
CUSTOM
Type
CUSTOM
Details
isolated
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=2/1 to 1/1) again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(CN2)(F)F)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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